methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate

Physicochemical profiling Drug-likeness optimization Bendamustine impurity reference standards

This 5-nitrobenzimidazole derivative features a C2-methyl acetate side chain that confers moderate lipophilicity (XLogP3 1.1) and high TPSA (89.9 Ų)—properties absent in the more lipophilic ethyl butanoate analog (LogP 2.73). It provides two orthogonal derivatization handles: the 5-nitro group for reduction to a primary amine (amide, sulfonamide, or urea formation) and the C2-methyl acetate for hydrolysis to a carboxylic acid (amide coupling or ester diversification). For analytical labs, its unique C2-acetate chain ensures chromatographic resolution from the primary nitro ethyl ester impurity (ΔMW = 42 Da), supporting ANDA method specificity. Choose this compound when a 5-nitrobenzimidazole scaffold with balanced polarity and dual synthetic versatility is required.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
CAS No. 134426-33-8
Cat. No. B172164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate
CAS134426-33-8
Synonymsmethyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC(=O)OC
InChIInChI=1S/C11H11N3O4/c1-13-9-4-3-7(14(16)17)5-8(9)12-10(13)6-11(15)18-2/h3-5H,6H2,1-2H3
InChIKeyIPFIYMDMIWIMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate (CAS 134426-33-8): Structural Identity and Compound Class Positioning


Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate (CAS 134426-33-8) is a synthetic benzimidazole derivative bearing a 5-nitro group, an N1-methyl substituent, and a methyl acetate side chain linked via a methylene bridge at the C2 position [1]. It belongs to the 2-substituted-5-nitrobenzimidazole class—a scaffold documented for carbonic anhydrase inhibition, VEGFR-2/c-Met kinase dual inhibition, angiotensin II receptor antagonism, and antimicrobial activity [2][3][4]. The compound is also recognized as a structural congener of bendamustine-related nitrobenzimidazole impurities and intermediates [5].

Why Generic Substitution of Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate (CAS 134426-33-8) Fails: Sub-Pocket Physicochemical Differentiation


Within the 2-substituted-5-nitrobenzimidazole family, physicochemical properties diverge sharply depending on the substituent at the C2 position. The target compound's C2-methyl acetate side chain (MW contribution ~73 Da; three rotatable bonds; XLogP3 1.1) occupies a distinct property space that cannot be reproduced by the shorter-chain or more lipophilic analogs commonly offered as alternatives [1]. Replacing this moiety with a chloromethyl, butanoate, aryl, or unsubstituted hydrogen alters computed logP by >1.5 units and changes both hydrogen-bond acceptor count and topological polar surface area (TPSA), parameters that directly govern solubility, passive permeability, and target-binding pharmacophore complementarity [1]. These differences mean that in-class analogs cannot serve as drop-in replacements in synthetic pathways, impurity reference standard applications, or structure-activity relationship (SAR) studies without introducing uncontrolled variables.

Quantitative Differentiation Evidence for Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate (CAS 134426-33-8) vs. Closest Analogs


C2 Side-Chain Length and Lipophilicity vs. Ethyl 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS 3543-72-4)

The target compound carries a C2-acetate (two-carbon linker) methyl ester, while ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS 3543-72-4)—the most frequently encountered commercial analog—bears a C4-butanoate ethyl ester. This structural difference yields a molecular weight delta of 42.08 Da and a computed LogP shift from 1.1 (target) to 2.73 (comparator), a difference of 1.63 log units [1]. The target compound also possesses 3 rotatable bonds vs. 7 for the butanoate analog, conferring lower conformational entropy and potentially more predictable binding poses [1].

Physicochemical profiling Drug-likeness optimization Bendamustine impurity reference standards

Hydrogen-Bond Acceptor Capacity and Polar Surface Area vs. 2-Chloro-1-methyl-5-nitro-1H-benzo[d]imidazole (CAS 15965-66-9)

The target compound replaces the chlorine atom at C2 (present in CAS 15965-66-9) with a methyl acetate moiety. This substitution increases the hydrogen-bond acceptor count from 2 to 5 and expands the TPSA from 63.64 Ų to 89.9 Ų [1][2]. The chlorine analog (XLogP 2.6) is substantially more lipophilic with only one rotatable bond, whereas the target compound presents a flexible ester side chain capable of participating in multiple hydrogen-bond and dipole-dipole interactions [1][2].

Synthetic intermediate selection Reactivity differentiation Medicinal chemistry building blocks

Dual-Functional Synthetic Handle: Nitro Reduction and Ester Hydrolysis Versatility vs. 1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2)

Unlike 1-methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2, MW 177.16, no C2 substituent), the target compound possesses two orthogonal functional handles: the 5-nitro group (reducible to a primary amine) and the C2-methyl acetate (hydrolyzable to the carboxylic acid for amide coupling or further esterification) [1]. The C2-unsubstituted comparator offers only one derivatizable position. The presence of the methylene spacer between the benzimidazole core and the ester carbonyl in the target compound further distinguishes it from methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate (CAS 93521-65-4), where the ester is directly conjugated to the ring, altering electronic properties and reactivity [1][2].

Synthetic building block Diversifiable intermediate Library synthesis

Class-Level Biological Target Engagement: 5-Nitrobenzimidazole Scaffold Activity in VEGFR-2/c-Met Dual Inhibition and Carbonic Anhydrase Inhibition

While the target compound itself lacks published primary bioactivity data, the 2-substituted-5-nitrobenzimidazole scaffold to which it belongs has demonstrated quantifiable dual VEGFR-2/c-Met kinase inhibition. Ibrahim et al. (2018) reported that analog 12d (unsubstituted phenoxymethyl derivative) achieved 35.88% VEGFR-2 inhibition and 88.48% c-Met inhibition at a single screening concentration, while analog 12e (4-chlorophenyl-substituted triazolothiadiazole) exhibited IC₅₀ values of 2.19 ± 0.09 µM against A549 (non-small-cell lung cancer) and 10.97 ± 0.09 µM against HCT116 (colorectal cancer) cell lines [1]. Separately, Aspatwar et al. (2020) demonstrated that 5-nitroimidazole derivatives inhibit human carbonic anhydrase isoforms I, II, and IX with compound-dependent Ki values [2]. The target compound's C2-methyl acetate side chain positions it as a synthetic precursor for generating hybrid molecules that incorporate the 5-nitrobenzimidazole pharmacophore into larger inhibitor scaffolds [1][3].

Kinase inhibition Carbonic anhydrase Anticancer VEGFR-2 c-Met

Role as Bendamustine-Related Reference Marker: C2-Acetate Chain Length Differentiation from Bendamustine Nitro Ethyl Ester Impurity (CAS 3543-72-4)

The target compound is structurally related to the bendamustine impurity family, specifically as a shorter-chain analog of bendamustine nitro ethyl ester impurity (CAS 3543-72-4, ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate) [1][2]. The target compound's C2-acetate chain (2 carbons) versus the butanoate chain (4 carbons) of CAS 3543-72-4 produces a chromatographically distinct retention time and unique mass spectrometric fragmentation pattern, enabling its use as a system suitability marker or orthogonal reference standard in HPLC and LC-MS methods for bendamustine-related substance analysis [1][2]. The molecular weight difference of 42.08 Da provides baseline mass resolution between these two compounds in MS detection [1][2].

Pharmaceutical impurity profiling Reference standard Bendamustine Analytical method validation

Optimal Procurement and Application Scenarios for Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate (CAS 134426-33-8)


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Moderately Polar, Low-LogP 5-Nitrobenzimidazole Scaffold

When a medicinal chemistry program requires a 5-nitrobenzimidazole core with a C2 side chain that maintains moderate lipophilicity (XLogP3 1.1) and high TPSA (89.9 Ų), the target compound is the logical procurement choice over the more lipophilic ethyl butanoate analog (LogP 2.73). Its lower LogP predicts better aqueous solubility and aligns with Lipinski-aware lead optimization strategies [1]. The methyl ester can be hydrolyzed post-coupling to unmask a carboxylic acid for salt formation or further conjugation [2].

Synthetic Building Block Procurement for Parallel Library Synthesis Requiring Orthogonal Functionalization

For research groups synthesizing diverse benzimidazole-based libraries, this compound provides two chemically orthogonal handles: the 5-nitro group for reduction to a primary amine (enabling amide, sulfonamide, or urea formation) and the C2-methyl acetate for hydrolysis to a carboxylic acid (enabling amide coupling or ester diversification) [1]. This dual functionality offers a greater number of derivatization sequences per gram than the C2-unsubstituted analog 1-methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2), which presents only the nitro group for modification [2].

Bendamustine Impurity Profiling and Analytical Reference Standard Development

Analytical laboratories developing HPLC or LC-MS methods for bendamustine drug substance or drug product analysis can employ the target compound as a structurally distinct reference marker. Its C2-acetate chain (distinct from the C4-butanoate chain of the primary nitro ethyl ester impurity, CAS 3543-72-4) ensures chromatographic resolution and a unique MS signal (ΔMW = 42 Da), supporting system suitability testing and method specificity validation in ANDA regulatory submissions [1][2].

VEGFR-2/c-Met Dual Inhibitor or Carbonic Anhydrase Inhibitor Precursor Synthesis

Based on class-level evidence showing that 2-substituted-5-nitrobenzimidazole derivatives exhibit dual VEGFR-2/c-Met kinase inhibition (e.g., analog 12e: A549 IC₅₀ = 2.19 µM, HCT116 IC₅₀ = 10.97 µM) [1] and carbonic anhydrase isoform inhibition [2], the target compound can serve as a key intermediate for synthesizing novel analogs in these target classes. The C2-methyl acetate provides a conjugation-ready handle for attaching heterocyclic or aromatic warheads identified through pharmacophore modeling [1].

Quote Request

Request a Quote for methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.